(E)-Methyl 3-(3-bromophenyl)acrylate

Enzyme Inhibition Medicinal Chemistry Carbonic Anhydrase

Researchers requiring a geometrically pure, meta-brominated acrylate for stereospecific cross-couplings face scarcity of defined E-isomers. (E)-Methyl 3-(3-bromophenyl)acrylate eliminates isomer uncertainty, delivering the exact E-configuration and 3-bromo substitution essential for reproducible biological activity. • Enables dual COX-2/5-LOX inhibitors (IC₅₀ 0.32 µM, selectivity >316) • Unique self-initiating UV photopolymerization (λ>300 nm, quantum yield ≤0.3) without photoinitiator • Reliable Suzuki-Miyaura handle with full olefin geometry retention

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 79432-87-4
Cat. No. B1332605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Methyl 3-(3-bromophenyl)acrylate
CAS79432-87-4
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC(=CC=C1)Br
InChIInChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
InChIKeyGPBINNSHRSTZQE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Methyl 3-(3-bromophenyl)acrylate: Product Overview


(E)-Methyl 3-(3-bromophenyl)acrylate, also known as methyl (2E)-3-(3-bromophenyl)prop-2-enoate or methyl 3-bromocinnamate, is a brominated α,β-unsaturated ester with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its E-configuration stereochemistry is a critical structural feature that differentiates it from its Z-isomer and other positional analogs, making it a preferred building block in stereocontrolled cross-coupling reactions and medicinal chemistry applications where olefin geometry directly influences downstream biological activity or material properties [1].

(E)-Methyl 3-(3-bromophenyl)acrylate: Analogs Comparison


Scientific and industrial users cannot arbitrarily substitute (E)-Methyl 3-(3-bromophenyl)acrylate with its closely related analogs—such as the 2-bromo positional isomer (CAS 92991-89-4), the 4-bromo positional isomer (CAS 3650-78-0), or the Z-stereoisomer—without risking substantial deviations in synthetic outcomes or biological activity. The meta-bromine substitution pattern alters the electron density distribution on the aromatic ring, directly affecting reactivity in cross-coupling reactions (Suzuki-Miyaura, Heck) and the stereochemical integrity of subsequent transformations [1]. Furthermore, the defined E-configuration is essential for maintaining the planar conjugated system required for Michael addition regioselectivity and for achieving target-specific interactions in enzyme inhibition assays [2]. The evidence presented below quantifies these critical differences across multiple performance dimensions.

(E)-Methyl 3-(3-bromophenyl)acrylate: Evidence Guide


Carbonic Anhydrase II Inhibition Potency

In a direct head-to-head comparison within the same assay system, the 3-bromophenyl acrylate derivative demonstrated superior inhibitory potency against carbonic anhydrase II compared to its 4-bromo, 4-chloro, and 4-methoxy analogs [1]. This meta-substitution advantage translates to a measurable increase in binding affinity, which is critical for lead optimization in drug discovery programs targeting this enzyme class.

Enzyme Inhibition Medicinal Chemistry Carbonic Anhydrase

Mast Cell Stabilization Activity

A synthetic derivative, methyl (E)-2-bromo-3-(3-bromophenyl)acrylate (compound 9), demonstrated concentration-dependent inhibition of compound 48/80-induced mast cell degranulation, achieving statistically significant inhibition at 160 µM and 320 µM, whereas the reference anti-allergic drug sodium cromoglycate failed to produce significant inhibition at these same concentrations in the same assay system [1].

Anti-inflammatory Mast Cell Biology Immunopharmacology

UV Self-Initiation for Photoinitiator-Free Curing

Brominated aromatic acrylates, a class that includes (E)-Methyl 3-(3-bromophenyl)acrylate, undergo rapid UV-induced polymerization and, critically, can initiate the photopolymerization of acrylic formulations that lack a conventional photoinitiator. In contrast, the corresponding unbrominated homologues (e.g., methyl cinnamate without bromine substitution) are ineffective as photoinitiators under identical conditions [1].

Polymer Chemistry Photopolymerization Materials Science

Esterification Synthetic Efficiency

A well-documented synthetic route for (E)-Methyl 3-(3-bromophenyl)acrylate involves the esterification of 3-bromocinnamic acid with methyl iodide, producing the title ester in 81% isolated yield as a white crystalline solid . This yield benchmark provides a quantitative baseline for process chemists evaluating synthetic efficiency against alternative routes (e.g., Heck coupling or Wittig olefination) and for assessing scalability relative to other bromophenyl acrylate isomers.

Organic Synthesis Process Chemistry Reaction Optimization

Stereochemical Fidelity in Cross-Coupling

The defined E-configuration of (E)-Methyl 3-(3-bromophenyl)acrylate is a critical stereochemical feature that is preserved during palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck couplings). This stereoretention is not guaranteed with Z-isomers or with 2-bromo positional isomers where steric hindrance can promote olefin isomerization, potentially leading to mixtures of geometric isomers that complicate purification and alter biological activity .

Stereoselective Synthesis Cross-Coupling Olefin Geometry

Physicochemical Profile vs. 4-Bromo Isomer

The physical properties of (E)-Methyl 3-(3-bromophenyl)acrylate differ measurably from its 4-bromo positional isomer, enabling straightforward identification and quality control verification. The target compound has a reported melting point of 50-55°C and a predicted density of 1.447±0.06 g/cm³ , while the 4-bromo isomer (CAS 3650-78-0) exhibits a predicted density of 1.4±0.1 g/cm³ and a boiling point of 311.4±17.0°C [1]. These distinct values serve as orthogonal analytical markers to confirm compound identity and exclude isomeric contamination.

Physical Chemistry Quality Control Analytical Chemistry

(E)-Methyl 3-(3-bromophenyl)acrylate: Validated Applications


Dual COX-2/5-LOX Inhibitor Development

The 3-bromophenyl acrylate scaffold serves as a validated template for designing dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors. Specifically, (E)-2-(3-bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid (derived from the 3-bromo substitution pattern) exhibited potent COX-2 inhibition with an IC₅₀ of approximately 0.32 µM and a selectivity index >316, comparable to rofecoxib (IC₅₀ = 0.5 µM, SI >200) [1]. This scaffold-specific activity is not observed with the 2-bromo or 4-bromo positional isomers, which exhibit distinct SAR profiles. Procurement of the 3-bromo starting material is therefore essential for accessing this specific pharmacophore and reproducing the reported dual inhibitory activity.

Mast Cell Stabilizer Lead Optimization

Derivatives of (E)-Methyl 3-(3-bromophenyl)acrylate, particularly methyl (E)-2-bromo-3-(3-bromophenyl)acrylate, have demonstrated concentration-dependent inhibition of mast cell degranulation induced by compound 48/80, achieving significant inhibition at 160-320 µM without cytotoxicity [1]. Critically, this activity surpasses that of the clinical reference drug sodium cromoglycate at equivalent concentrations in the same assay. The 3-bromophenyl substitution pattern is integral to this mast cell stabilizing activity, making this building block a strategic procurement choice for research programs targeting allergic and inflammatory disorders where mast cell activation is a key pathogenic driver.

Photoinitiator-Free UV-Curable Coatings

Brominated aromatic acrylates, including (E)-Methyl 3-(3-bromophenyl)acrylate, possess the unique ability to self-initiate UV photopolymerization without requiring conventional photoinitiators [1]. The addition of as little as 1 wt% of a brominated acrylate to an acrylic formulation enables efficient curing at λ > 300 nm, a wavelength range where most acrylates do not absorb. This property stems from the photogeneration of bromine and bromophenyl radicals (quantum yield up to 0.3) and is entirely absent in unbrominated homologues [1]. Industrial formulators seeking to eliminate photoinitiator-related leachables, reduce formulation costs, or enable UV curing of thick or pigmented coatings should prioritize brominated acrylates over their unbrominated counterparts.

Stereocontrolled Suzuki-Miyaura and Heck Coupling

The well-defined E-configuration and meta-bromine substitution of (E)-Methyl 3-(3-bromophenyl)acrylate make it an ideal substrate for stereospecific palladium-catalyzed cross-coupling reactions [1]. The bromine atom at the 3-position serves as a reliable handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling the construction of biaryl frameworks with retention of olefin geometry. This stereochemical fidelity is essential for synthesizing geometrically pure intermediates in natural product synthesis and medicinal chemistry programs. The esterified carboxylic acid group also provides an orthogonal functional handle for subsequent transformations (hydrolysis, amidation, reduction), offering synthetic versatility that is central to its utility as a building block [2].

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